Allylestrenol Allylestrenol Allylestrenol is a steroid. It derives from a hydride of an estrane.
A synthetic steroid with progestational activity. It is widely marketed throughout Europe, including Russia and many other European countries, and is also available in Japan, Hong Kong, India, Bangladesh, Indonesia, and much of Southeast Asia, though notably not in the United States or Canada.
A synthetic steroid with progestational activity.
Brand Name: Vulcanchem
CAS No.: 432-60-0
VCID: VC0518043
InChI: InChI=1S/C21H32O/c1-3-12-21(22)14-11-19-18-9-8-15-6-4-5-7-16(15)17(18)10-13-20(19,21)2/h3,6,16-19,22H,1,4-5,7-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1
SMILES: CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34
Molecular Formula: C21H32O
Molecular Weight: 300.5 g/mol

Allylestrenol

CAS No.: 432-60-0

Cat. No.: VC0518043

Molecular Formula: C21H32O

Molecular Weight: 300.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Allylestrenol - 432-60-0

Specification

CAS No. 432-60-0
Molecular Formula C21H32O
Molecular Weight 300.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C21H32O/c1-3-12-21(22)14-11-19-18-9-8-15-6-4-5-7-16(15)17(18)10-13-20(19,21)2/h3,6,16-19,22H,1,4-5,7-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1
Standard InChI Key ATXHVCQZZJYMCF-XUDSTZEESA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=CCCC[C@H]34
SMILES CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34
Canonical SMILES CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34
Appearance Solid powder
Melting Point 80 °C

Introduction

Chemical Structure and Pharmacological Profile

Allylestrenol (C₂₁H₃₂O) is a 19-nortestosterone derivative characterized by a modified steroidal backbone that reduces androgenic activity while retaining progestogenic effects . Unlike other synthetic progestins, allylestrenol lacks estrogenic or glucocorticoid activity, minimizing off-target hormonal side effects . Its oral bioavailability and resistance to hepatic first-pass metabolism enable effective systemic delivery, with peak plasma concentrations achieved within 2–4 hours post-administration .

Mechanism of Action

Allylestrenol exerts a triple mechanism of action:

  • Trophoblastic Activation: Directly stimulates syncytiotrophoblast cells to enhance progesterone synthesis, correcting deficiencies in placental hormones such as human chorionic gonadotropin (hCG) and human placental lactogen (hPL) .

  • Placentotropic Effects: Upregulates placental enzymes like cystine aminopeptidase and heat-stable alkaline phosphatase, which are critical for maintaining uterine quiescence .

  • β2-Adrenergic Stimulation: Binds to myometrial β2 receptors, inhibiting calcium influx and reducing uterine contractility .

In vitro studies confirm that allylestrenol increases progesterone production by 40–60% in placental cell cultures, with a dose-dependent response observed at concentrations ≥5 mg/mL .

Clinical Indications and Dosage Regimens

Allylestrenol is indicated for pregnancy-related complications requiring progesterone support. Key applications include:

Recurrent Spontaneous Abortion (RSA)

A 2024 randomized trial (N=480) compared allylestrenol (5 mg thrice daily) with vaginal progesterone (400 mg/day) and placebo . Results demonstrated:

OutcomeAllylestrenol Group (n=160)Progesterone Group (n=160)Control Group (n=160)
Pregnancy at 6–8 weeks71.8%76.2%57.5%
Live birth rate60.0%60.6%45.0%
Pregnancy loss <24 weeks31.8%33.1%38.7%

Allylestrenol’s efficacy was comparable to progesterone (p>0.05), with both treatments reducing miscarriage risk by 18–20% versus placebo .

Threatened Preterm Labor

A dose of 40 mg/day until symptom resolution is recommended, achieving uterine quiescence within 48–72 hours in 78% of cases . Post-stabilization, tapering to 5–10 mg/day prevents rebound contractions .

Comparative Efficacy with Other Progestogens

A 2023 propensity score-matched study (N=1,978) compared allylestrenol (5 mg/day) with dydrogesterone (20 mg/day) in assisted reproductive technology (ART) cycles :

OutcomeAllylestrenol Group (n=989)Dydrogesterone Group (n=989)p-value
Clinical pregnancy53.5%53.2%0.928
Live birth42.1%42.7%0.820
Biochemical pregnancy6.4%11.8%<0.001

Allylestrenol showed equivalent live birth rates but significantly lower biochemical pregnancy loss (p<0.001), suggesting superior early pregnancy support .

Future Directions and Research Gaps

While allylestrenol’s short-term safety is well-established, long-term child neurodevelopmental outcomes remain unstudied. Additionally, optimal dosing for IUGR requires refinement, as current regimens (15 mg/day for ≥2 months) correlate with only a 12–15% increase in fetal growth velocity .

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